N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanine
Description
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanine is a complex organic compound with a unique structure that combines elements of benzo[c]chromene and beta-alanine
Properties
Molecular Formula |
C19H21NO6 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C19H21NO6/c1-11-15(25-10-16(21)20-9-8-17(22)23)7-6-13-12-4-2-3-5-14(12)19(24)26-18(11)13/h6-7H,2-5,8-10H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
VREQNJKNLFSJKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanine typically involves multiple steps. The initial step often includes the preparation of the benzo[c]chromene core, followed by the introduction of the acetyl group and finally the attachment of the beta-alanine moiety. Common reagents used in these reactions include acetic anhydride, beta-alanine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[c]chromene derivatives and beta-alanine conjugates. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Compound Overview
Chemical Structure:
The compound features a complex structure characterized by a benzo[c]chromene moiety linked to a beta-alanine via an acetyl group. Its molecular formula is C20H22N2O5, and it exhibits a unique combination of functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Benzo[c]chromene Core: Starting from simpler aromatic compounds, the benzo[c]chromene structure is constructed through cyclization reactions.
- Acetylation Reaction: The hydroxyl group on the chromene is acetylated to introduce the acetyl moiety.
- Coupling with Beta-Alanine: The final step involves coupling the acetylated chromene with beta-alanine to form the desired compound.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems.
Anticancer Activity
Studies have shown that derivatives of benzo[c]chromenes possess anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects at specific concentrations. The IC50 values for these compounds often fall within a range that suggests potential therapeutic applications.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | CCRF-CEM (Leukemia) | 6.7 |
| Compound B | MCF7 (Breast Cancer) | 10.5 |
| Compound C | A549 (Lung Cancer) | 15.0 |
Neuroprotective Effects
The neuroprotective effects of compounds derived from benzo[c]chromenes have been documented in various studies. These compounds may help in reducing neuronal damage in models of neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, administration of related compounds led to improved cognitive function and reduced levels of neuroinflammation.
The biological activity of this compound is believed to involve multiple mechanisms:
- Free Radical Scavenging: The presence of hydroxyl groups allows the compound to scavenge free radicals effectively.
- Inhibition of Tumor Growth: By inducing apoptosis in cancer cells and inhibiting proliferation pathways.
- Modulation of Neurotransmitter Levels: Potentially affecting signaling pathways involved in neuroprotection.
Research Findings and Future Directions
While preliminary studies highlight the promising biological activities of this compound, further research is necessary to fully elucidate its mechanisms and therapeutic potential. Future studies should focus on:
- In Vivo Studies: To validate the efficacy observed in vitro.
- Mechanistic Studies: To explore the specific pathways affected by this compound.
- Clinical Trials: To assess safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
